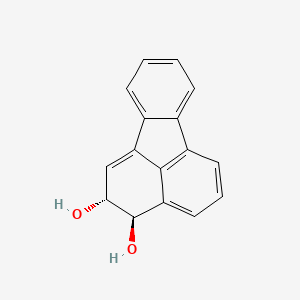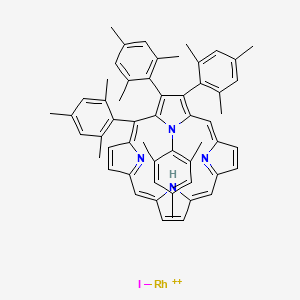![molecular formula C12H9N3S B14420946 3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine CAS No. 85839-74-3](/img/structure/B14420946.png)
3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring and a thiophene ring attached at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridazine with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-6-(thiophen-2-yl)pyridazine
- 3-Methyl-6-(thiophen-2-yl)pyridine
- 3-Methyl-6-(thiophen-2-yl)pyrimidine
Uniqueness
3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine is unique due to its fused ring structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85839-74-3 |
|---|---|
Molekularformel |
C12H9N3S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
3-methyl-6-thiophen-2-ylpyrido[3,2-c]pyridazine |
InChI |
InChI=1S/C12H9N3S/c1-8-7-11-9(15-14-8)4-5-10(13-11)12-3-2-6-16-12/h2-7H,1H3 |
InChI-Schlüssel |
VCBDVDXKRQVPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=N2)C3=CC=CS3)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
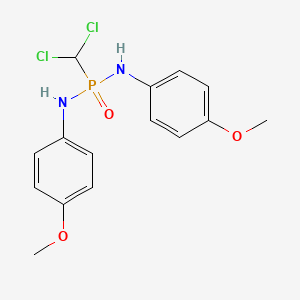
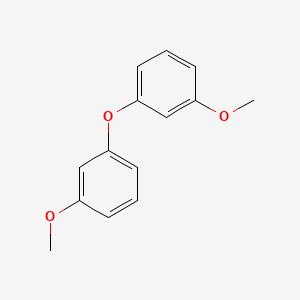


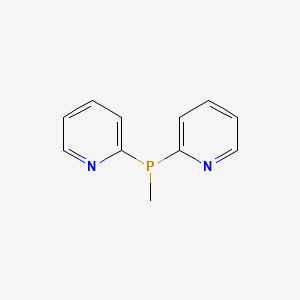

![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
